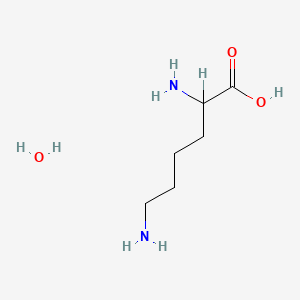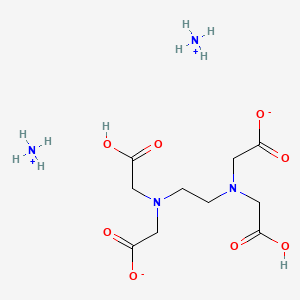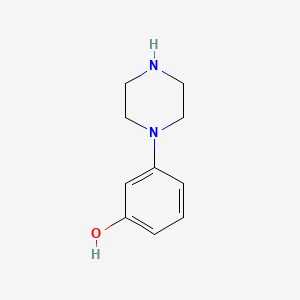
1-(3-Hydroxyphenyl)piperazine
Overview
Description
1-(3-Hydroxyphenyl)piperazine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is also known by the synonym 3-(1-Piperazino)phenol .
Molecular Structure Analysis
The molecular structure of 1-(3-Hydroxyphenyl)piperazine consists of a six-membered ring containing two nitrogen atoms and a phenyl ring attached to one of the nitrogen atoms with a hydroxyl group at the 3-position .Physical And Chemical Properties Analysis
1-(3-Hydroxyphenyl)piperazine is a solid with a melting point of 217-221 °C . The compound is sensitive to air .Scientific Research Applications
Application 1: Intestinal Permeation Enhancers
- Summary of the Application : 1-(3-Hydroxyphenyl)piperazine and its derivatives have been studied as potential intestinal permeation enhancers. These compounds could improve the absorption of macromolecular therapeutics across the intestinal epithelium into the bloodstream, which is a major obstacle for oral administration of these therapeutics .
- Methods of Application or Experimental Procedures : The efficacy and cytotoxicity of 13 phenylpiperazine compounds, including 1-(3-Hydroxyphenyl)piperazine, were assessed in a Caco-2 model of the intestinal epithelium. Efficacy was measured using the paracellular diffusion marker calcein as well as by immunostaining and confocal imaging of Caco-2 monolayers .
- Results or Outcomes : Of the 13 derivatives, two enhanced the permeability of the fluorescent marker calcein over 100-fold. It was found that hydroxyl or primary amine substitutions on the phenyl ring significantly increased toxicity, while aliphatic substitutions resulted in efficacy and toxicity profiles comparable to 1-phenylpiperazine .
Application 2: Dual-Response Fluorescent Probe
- Summary of the Application : 1-(3-Hydroxyphenyl)piperazine has been used in the construction of a dual-response fluorescent probe for copper (II) ions and hydrogen sulfide (H2S) detection in cells .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes : The dual-response fluorescent probe was applied in exploring the increased copper-dependent cytotoxicity in the presence of H2S .
Application 3: Synthesis of Piperazine Derivatives
- Summary of the Application : Piperazine and its derivatives, including 1-(3-Hydroxyphenyl)piperazine, have been used in the synthesis of various pharmaceuticals. These compounds show a wide range of biological and pharmaceutical activity .
- Methods of Application or Experimental Procedures : The synthesis of piperazine derivatives involves various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results or Outcomes : The synthesis of piperazine derivatives has led to the development of drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Application 4: Therapeutic Applications
- Summary of the Application : Piperazine derivatives, including 1-(3-Hydroxyphenyl)piperazine, are known for their broad therapeutic spectrum. They have been used in the treatment of various conditions .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes : Piperazine derivatives have shown antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties, or when used for the treatment of HIV .
Application 5: Synthesis of Piperazine Derivatives
- Summary of the Application : Piperazine and its derivatives, including 1-(3-Hydroxyphenyl)piperazine, have been used in the synthesis of various pharmaceuticals. These compounds show a wide range of biological and pharmaceutical activity .
- Methods of Application or Experimental Procedures : The synthesis of piperazine derivatives involves various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results or Outcomes : The synthesis of piperazine derivatives has led to the development of drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Application 6: Therapeutic Applications
- Summary of the Application : Piperazine derivatives, including 1-(3-Hydroxyphenyl)piperazine, are known for their broad therapeutic spectrum. They have been used in the treatment of various conditions .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes : Piperazine derivatives have shown antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties, or when used for the treatment of HIV .
Safety And Hazards
1-(3-Hydroxyphenyl)piperazine is classified as a dangerous good for transport and may be subject to additional shipping charges . It is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research could focus on expanding the structural diversity of piperazine derivatives, including 1-(3-Hydroxyphenyl)piperazine, to explore their potential in drug discovery .
properties
IUPAC Name |
3-piperazin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-3-1-2-9(8-10)12-6-4-11-5-7-12/h1-3,8,11,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGYICRITMSJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371469 | |
| Record name | 1-(3-Hydroxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyphenyl)piperazine | |
CAS RN |
59817-32-2 | |
| Record name | 1-(3-Hydroxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Hydroxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



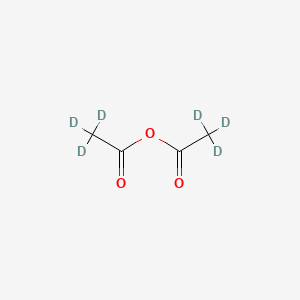

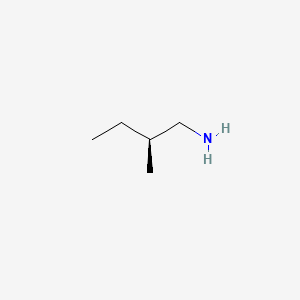



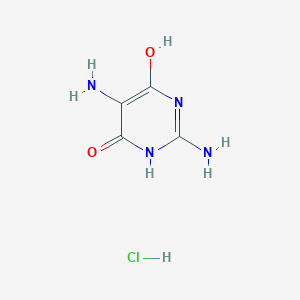


![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)
